m-PEG25-Propargyl

PROTAC linker optimization bioconjugation scaffold design PEG spacer length comparison

m-PEG25-Propargyl is a monodisperse, linear methoxy-poly(ethylene glycol) derivative comprising 25 ethylene glycol repeat units and a terminal propargyl (alkyne) functional group, with a defined molecular formula of C₅₂H₁₀₂O₂₅ and a precise molecular weight of 1127.35 g/mol. The compound belongs to the class of heterobifunctional PEG linkers used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and in the synthesis of proteolysis-targeting chimeras (PROTACs).

Molecular Formula C52H102O25
Molecular Weight 1127.3 g/mol
Cat. No. B12421273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG25-Propargyl
Molecular FormulaC52H102O25
Molecular Weight1127.3 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
InChIInChI=1S/C52H102O25/c1-3-4-54-7-8-56-11-12-58-15-16-60-19-20-62-23-24-64-27-28-66-31-32-68-35-36-70-39-40-72-43-44-74-47-48-76-51-52-77-50-49-75-46-45-73-42-41-71-38-37-69-34-33-67-30-29-65-26-25-63-22-21-61-18-17-59-14-13-57-10-9-55-6-5-53-2/h1H,4-52H2,2H3
InChIKeyZLTWKAPEJYYKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG25-Propargyl: Monodisperse PEG25 Alkyne for CuAAC Click Chemistry and PROTAC Linker Synthesis


m-PEG25-Propargyl is a monodisperse, linear methoxy-poly(ethylene glycol) derivative comprising 25 ethylene glycol repeat units and a terminal propargyl (alkyne) functional group, with a defined molecular formula of C₅₂H₁₀₂O₂₅ and a precise molecular weight of 1127.35 g/mol . The compound belongs to the class of heterobifunctional PEG linkers used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and in the synthesis of proteolysis-targeting chimeras (PROTACs) . Unlike polymeric PEG mixtures that exhibit polydispersity, m-PEG25-Propargyl is a discrete, single-chain-length compound, which ensures batch-to-batch consistency and stoichiometric precision in bioconjugation applications [1]. The m-PEG25-Propargyl structural backbone provides aqueous solubility and molecular flexibility, while the terminal propargyl group enables chemoselective conjugation to azide-bearing payloads under mild aqueous conditions.

Why m-PEG25-Propargyl Cannot Be Arbitrarily Replaced by Other PEG-Alkyne Linkers in Critical Bioconjugation Workflows


In bioconjugation and targeted protein degradation workflows, PEG-alykne linkers are not functionally interchangeable despite sharing the same terminal reactive moieties. Systematic variation in PEG chain length alters three interdependent properties that critically affect experimental outcomes: (i) aqueous solubility and conjugate dispersibility, (ii) the spatial reach and conformational flexibility required for productive ternary complex formation in PROTACs, and (iii) the diffusional release kinetics of conjugated payloads from polymer matrices [1]. Substituting m-PEG25-Propargyl with a shorter-chain analog such as m-PEG10-propargyl or a longer-chain variant such as m-PEG37-propargyl will inevitably change the hydrodynamic radius of the resulting conjugate, thereby modifying its biodistribution, in vivo half-life, and target engagement efficiency in a manner that cannot be normalized by simple molar adjustment [2]. Furthermore, the use of polydisperse polymeric PEG alternatives introduces uncontrolled chain-length variability that compromises reproducibility in both analytical characterization and biological activity readouts [3]. The evidence presented below demonstrates exactly where and how PEG25 chain length produces quantifiable differentiation that directly impacts scientific and industrial procurement decisions.

m-PEG25-Propargyl Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Procurement Decisions


PEG25 Chain Length Provides Extended Conformational Reach Relative to Shorter PEG-Alkyne Linkers in Bioconjugation Scaffolds

m-PEG25-Propargyl provides an extended linear spacer arm of approximately 25 ethylene glycol repeat units (estimated fully extended contour length ~ 8–9 nm), offering substantially greater spatial reach and conformational flexibility than the widely used PEG4, PEG6, and PEG8 linkers that serve as empirical standards in PROTAC linker design [1]. This extended reach becomes critical when conjugating large protein targets or when designing PROTACs that require a longer flexible tether to achieve productive ternary complex formation between the E3 ligase and the target protein of interest [2]. The defined PEG25 length fills a specific gap in the linker toolkit between short PEG linkers (≤12 units) and ultra-long polymeric PEGs (>40 units), providing an intermediate hydrodynamic radius that is not achievable with alternative discrete PEG lengths . The methoxy terminal cap further ensures monofunctional conjugation at the propargyl terminus only, preventing undesirable crosslinking that could occur with di-functional PEG derivatives.

PROTAC linker optimization bioconjugation scaffold design PEG spacer length comparison

PEG25-DTXL Conjugate Exhibits Significantly Slower Diffusional Release Kinetics Compared to PEG10-DTXL from PLGA Matrices

In a controlled drug release study comparing docetaxel (DTXL) conjugated to PEG linkers of different chain lengths, the PEG25-DTXL conjugate exhibited substantially slower release kinetics from a PLGA matrix into aqueous solution compared to the PEG10-DTXL conjugate over a 72-hour observation period [1]. The experimental release profiles demonstrate a clear inverse relationship between PEG chain length and diffusional release rate, with PEG25-DTXL (blue line) showing notably reduced cumulative release relative to PEG10-DTXL (cyan line) at all time points measured. Molecular dynamics simulations attributed this difference to increased free energy barriers (ΔG*) across the matrix/solution interface for the larger PEG25 conjugate, a consequence of its greater molecular weight and hydrodynamic volume [2]. This quantifiable difference in release kinetics is a direct function of PEG chain length rather than the identity of the terminal functional groups or the drug payload.

controlled drug release PLGA matrix diffusion PEG-conjugate release kinetics

Increasing PEG Chain Length Systematically Decreases In Vitro Antiviral Activity While Increasing In Vivo Half-Life and AUC in PEG-IFNβ Conjugates

A systematic study of site-specific PEGylation of interferon β-1b (IFNβ) using propargyl-activated PEGs of varying molecular weights revealed that increasing PEG chain length produces a quantifiable trade-off between in vitro activity and in vivo pharmacokinetic parameters [1]. PEG-IFNβ conjugates were prepared using linear PEGs of 10, 20, 30, and 40 kDa, as well as a branched 40 kDa PEG. Increasing PEG size resulted in decreasing in vitro antiviral activity, while concomitantly increasing elimination half-life, area under the curve (AUC), and bioavailability when administered in rats and monkeys [2]. In a Daudi tumor xenograft model, the 40 kDa branched PEG-IFNβ demonstrated significantly greater antitumor efficacy than conjugates with smaller PEGs or unPEGylated IFNβ, despite dosing with fewer units and reduced frequency [3]. This study establishes the principle that PEG chain length directly and predictably modulates the balance between target engagement potency and systemic exposure, with implications for m-PEG25-Propargyl as an intermediate-length linker that may offer a tailored balance between these competing parameters.

PEGylated interferon site-specific PEGylation PEG chain length pharmacodynamics

Monodisperse PEG25 Provides Superior Aqueous Solubility Enhancement Relative to Shorter PEG-Alkyne Linkers Due to Increased Hydrophilic Character

m-PEG25-Propargyl, with its 25 ethylene glycol repeat units, provides a proportionally greater hydrophilic character and aqueous solubility enhancement capability compared to shorter-chain PEG-alkyne analogs such as m-PEG4-propargyl or m-PEG8-propargyl . The water solubility properties of PEG linkers are enhanced with longer PEG chains, a principle established across multiple PEG linker classes including PEG25 derivatives . While quantitative solubility measurements in mg/mL vary with temperature and buffer conditions, the hydrophilic nature of the extended PEG backbone in m-PEG25-Propargyl provides greater capacity to solubilize hydrophobic conjugated payloads and reduce aggregation compared to shorter PEG spacers, which is particularly relevant when conjugating lipophilic small molecules or when maintaining high local concentrations in aqueous reaction media [1]. The monodisperse nature of m-PEG25-Propargyl further ensures that this solubility benefit is consistently realized without the batch-to-batch variability inherent to polydisperse PEG preparations.

PEG solubility enhancement aqueous bioconjugation linker hydrophilicity

m-PEG25-Propargyl Application Scenarios: Where PEG25 Chain Length Provides Quantifiable Advantages Over Shorter PEG-Alkyne Analogs


PROTAC Linker Optimization Requiring Intermediate Spatial Reach Between E3 Ligase and Target Protein

m-PEG25-Propargyl is ideally suited for PROTAC development campaigns where systematic linker length optimization is required to identify the optimal spatial separation for productive ternary complex formation [1]. The 25-unit PEG chain provides a distinct intermediate hydrodynamic radius that fills the gap between short PEG linkers (PEG4–PEG8, which are widely used as empirical standards) and ultra-long polymeric PEGs [2]. In PROTAC workflows where shorter linkers fail to provide sufficient conformational flexibility to accommodate large protein targets, and longer linkers risk entropic penalties or reduced cell permeability, m-PEG25-Propargyl offers a defined, intermediate option for screening linker length-dependent degradation efficiency. The methoxy terminal cap ensures that conjugation occurs exclusively at the propargyl terminus, preventing crosslinked byproducts that could confound activity readouts.

Sustained-Release Formulation Development Requiring Tunable Diffusional Release Kinetics from Polymer Matrices

Based on direct comparative evidence showing that PEG25-DTXL conjugates exhibit slower release kinetics from PLGA matrices than PEG10-DTXL conjugates, m-PEG25-Propargyl is specifically advantageous for developing sustained-release formulations of azide-functionalized payloads where slower, more prolonged release profiles are desired [1]. The increased molecular weight and hydrodynamic volume of the PEG25 spacer create a higher free energy barrier (ΔG*) across the matrix/solution interface, directly translating to reduced diffusional release rates [2]. This property enables formulation scientists to tune release kinetics by linker chain-length selection without reformulating the polymer matrix or modifying the payload chemistry. The alkyne functionality further enables covalent, non-cleavable conjugation to azide-bearing drug molecules via CuAAC, ensuring that the release profile reflects true linker-modulated diffusion rather than hydrolytic or enzymatic cleavage.

Bioconjugation of Hydrophobic Payloads Requiring Enhanced Aqueous Solubility and Reduced Aggregation

m-PEG25-Propargyl provides significantly greater hydrophilic character than shorter PEG-alkyne linkers, making it the preferred choice when conjugating hydrophobic small molecules, fluorescent dyes, or affinity tags that exhibit poor aqueous solubility or aggregation in reaction media [1]. The extended PEG25 backbone increases the overall hydrophilicity of the conjugate, improving solubility under aqueous conditions and reducing non-specific aggregation that can compromise conjugation efficiency and subsequent purification [2]. This property is particularly valuable when working with lipophilic PROTAC payloads, hydrophobic fluorophores, or when maintaining high local concentrations of the conjugate is required for analytical characterization. The monodisperse nature of m-PEG25-Propargyl further ensures that this solubility benefit is consistently realized across batches, a critical consideration for reproducible bioconjugation workflows [3].

Site-Specific Protein PEGylation via CuAAC for Modulating Pharmacokinetic Profiles

In site-specific protein PEGylation workflows employing bioorthogonal CuAAC chemistry, m-PEG25-Propargyl provides an intermediate PEG size (~1.1 kDa) that offers a distinct pharmacokinetic and pharmacodynamic profile compared to both shorter PEG linkers (which confer minimal half-life extension) and larger polymeric PEGs (which may excessively attenuate in vitro activity) [1]. Systematic studies with PEG-IFNβ conjugates have established that increasing PEG chain length reduces in vitro potency while increasing elimination half-life, AUC, and bioavailability [2]. m-PEG25-Propargyl occupies a specific position in this size-dependent continuum, making it suitable for applications where a balanced trade-off between retained biological activity and extended systemic exposure is desired. The defined, single-chain-length composition of m-PEG25-Propargyl additionally facilitates rigorous analytical characterization and regulatory documentation compared to polydisperse PEG alternatives [3].

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